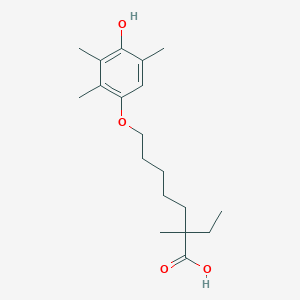
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid is a complex organic compound with the molecular formula C19H30O4. This compound is characterized by its unique structure, which includes a heptanoic acid backbone substituted with various functional groups, including a hydroxy group and multiple methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a heptanoic acid derivative with an appropriate alkyl halide, followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The hydroxy group can be introduced via selective oxidation of a precursor compound. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-7-(4-hydroxyphenoxy)-2-methylheptanoic acid
- 2-Ethyl-7-(4-methoxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid
- 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-ethylheptanoic acid
Uniqueness
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of multiple methyl groups on the phenoxy ring enhances its hydrophobicity, while the hydroxy group provides a site for hydrogen bonding. These features make it a valuable compound for various research applications .
Propriétés
Numéro CAS |
112109-71-4 |
|---|---|
Formule moléculaire |
C19H30O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid |
InChI |
InChI=1S/C19H30O4/c1-6-19(5,18(21)22)10-8-7-9-11-23-16-12-13(2)17(20)15(4)14(16)3/h12,20H,6-11H2,1-5H3,(H,21,22) |
Clé InChI |
XKBHDMMBULKESS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCCCCOC1=C(C(=C(C(=C1)C)O)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


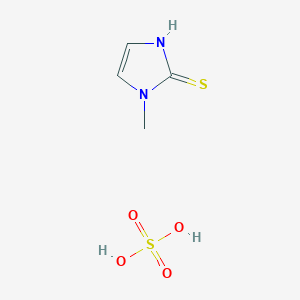


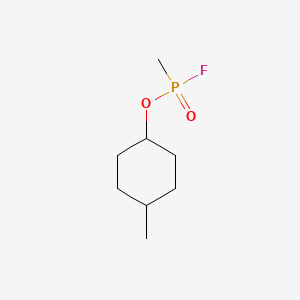
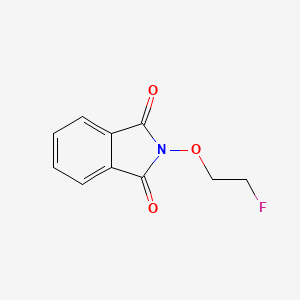
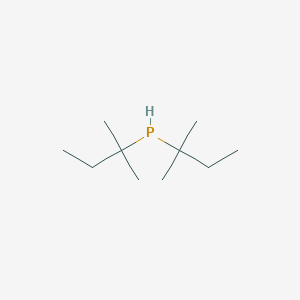
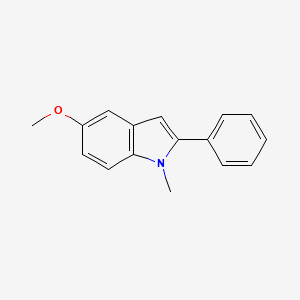
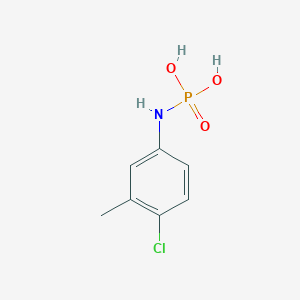
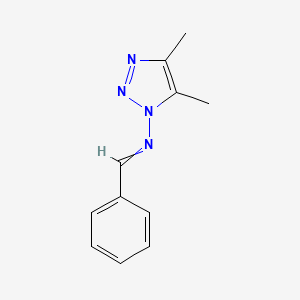
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)

